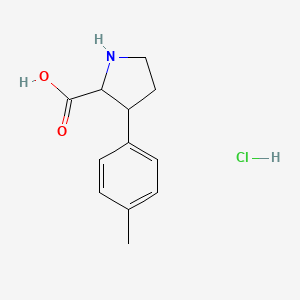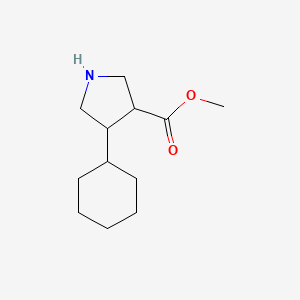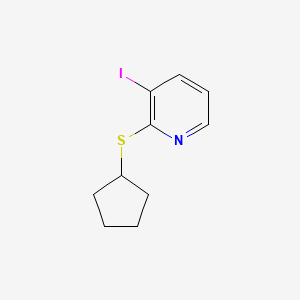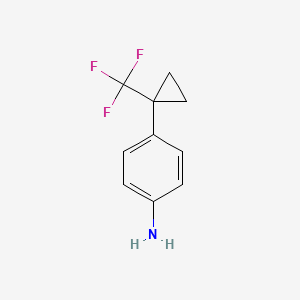
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
概要
説明
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.72 . It is a powder at room temperature .科学的研究の応用
Extraction and Separation Processes
- Extraction Efficiency with Different Diluents: The extraction of pyridine-3-carboxylic acid, a compound similar in structure to 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, by 1-dioctylphosphoryloctane (TOPO) with different diluents was studied. The efficiency was found to increase with rising TOPO concentration, demonstrating the compound's potential in separation processes (Kumar & Babu, 2009).
Biological and Medicinal Research
- Influenza Neuraminidase Inhibition: A study on influenza neuraminidase inhibitors, which included the analysis of compounds containing pyrrolidine cores, found potent inhibition of neuraminidase activity. This highlights the potential of similar compounds in antiviral therapy (Wang et al., 2001).
- Antitumor Activities: The synthesis and study of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, which are structurally related to the compound , showed potent antitumor activity in vitro and in vivo, associated with selective membrane transport and inhibition of specific enzymes (Wang et al., 2011).
Chemical Synthesis and Material Science
- Electropolymerization Studies: Research into the electropolymerization of carboranyl-functionalized pyrroles and thiophenes, which are structurally akin to 3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride, reveals applications in the creation of conducting polymer films. These have potential uses in various material science applications (Hao et al., 2007).
Environmental Studies
- Pesticide Exposure Analysis: A study examining environmental exposure to organophosphorus and pyrethroid pesticides, which are structurally related to the compound , in preschool children. It highlights its relevance in assessing environmental and health impacts of such chemical exposure (Babina et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
作用機序
Target of Action
Compounds with a pyrrolidine ring structure have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
It is known that the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can increase the three-dimensional (3d) coverage of the molecule .
特性
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-2-4-9(5-3-8)10-6-7-13-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCKXFIMGBFTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1803567-64-7 | |
| Record name | Proline, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803567-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)

![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
![Phenyl[3-(trifluoromethyl)phenyl]iodonium triflate](/img/structure/B1434928.png)
![Ethanone,1-(3-methylbenzo[b]thien-5-yl)-](/img/structure/B1434929.png)

![2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434932.png)



